4,4'-Dimethyl-5,5'-bithiazole
Description
Properties
Molecular Formula |
C8H8N2S2 |
|---|---|
Molecular Weight |
196.3 g/mol |
IUPAC Name |
4-methyl-5-(4-methyl-1,3-thiazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S2/c1-5-7(11-3-9-5)8-6(2)10-4-12-8/h3-4H,1-2H3 |
InChI Key |
SHEGKALXZQYPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=C(N=CS2)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis: Primary Route
Reaction Mechanism and General Protocol
The Hantzsch thiazole synthesis is the most widely documented method for preparing 4,4'-dimethyl-5,5'-bithiazole. The process involves two key steps:
- Bromination of 2,3-butanedione to form 1,4-dibromo-2,3-butanedione.
- Ring-closing reaction with thioacetamide to generate the bithiazole core.
Synthetic Pathway :
$$
\text{2,3-Butanedione} \xrightarrow{\text{Br}_2} \text{1,4-Dibromo-2,3-butanedione} \xrightarrow{\text{Thioacetamide}} \text{this compound}
$$
Detailed Procedure and Optimization
Step 1: Bromination of 2,3-Butanedione
- Reactants : 2,3-Butanedione, bromine (Br₂), chloroform, glacial acetic acid.
- Conditions :
- Yield : ~97%.
Step 2: Thiazole Ring Formation
Characterization Data :
Alternative Synthetic Approaches
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimethyl-5,5’-bithiazole undergoes various chemical reactions, including:
Coordination Reactions: The compound can form coordination complexes with metals such as zinc and silver
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetic acid.
Coordination: Metal salts like zinc nitrate and silver nitrate in ethanol.
Major Products:
Scientific Research Applications
4,4’-Dimethyl-5,5’-bithiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-dimethyl-5,5’-bithiazole, particularly in its role as a ligand, involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various catalytic and photophysical effects . In biological systems, the bithiazole moiety’s ability to cleave DNA is attributed to its interaction with the DNA double helix, leading to strand breaks and inhibition of DNA replication .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Bithiazole derivatives are distinguished by substituent type, position, and electronic nature. Key structural analogs include:
| Compound | Substituents | Key Structural Features |
|---|---|---|
| 4,4'-Dimethyl-5,5'-bithiazole | Methyl at 4,4' positions | Improved solubility, planar conjugation |
| 5,5′-Bis(carbazolyl)-4,4′-diphenyl-2,2′-bithiazole | Carbazole and phenyl groups at 5,5' and 4,4' | Extended π-conjugation for charge transfer |
| 5,5′-Dibromo-4,4′-dihexyl-2,2′-bithiazole | Bromine (electron-withdrawing) and hexyl chains | Enhanced electron affinity, solubility |
| Poly(4,4'-dialkyl-2,2'-bithiazole)s | Alkyl chains (methyl, butyl, heptyl) | Tunable solubility, face-to-face stacking |
- Methyl vs. Alkyl Groups : Methyl substituents (as in this compound) improve solubility without significantly disrupting conjugation, whereas longer alkyl chains (e.g., heptyl) enhance solubility but reduce crystallinity .
- Electron-Withdrawing Groups : Bromine or trifluoromethylphenyl substituents lower LUMO levels, facilitating n-type semiconductor behavior .
Electronic and Optical Properties
- Band Gap Tuning : Carbazole and phenyl groups extend conjugation, reducing band gaps (e.g., 2.16 eV in carbazole derivatives vs. 2.63 eV in simpler bithiazoles) .
- N-Methylation Effects : Quaternizing nitrogen in bithiazole polymers lowers HOMO/LUMO by ~0.8 eV, enhancing conductivity by 8 orders of magnitude .
Key Research Findings
Substituent Position Matters : Methyl groups at 4,4' positions (vs. 5,5') reduce steric hindrance, favoring planar conformations critical for charge transport .
Synthetic Limitations : Low solubility of unsubstituted bithiazoles necessitates alkyl or aryl substituents for processability .
Electrochemical Stability : Bithiazole-based polymers exhibit reversible n-doping but oxidative degradation, limiting p-type applications .
Biological Activity
4,4'-Dimethyl-5,5'-bithiazole is a compound of significant interest in the field of medicinal chemistry, particularly for its biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound (C8H8N2S2) features a unique structure that contributes to its biological activity. The compound consists of two thiazole rings substituted with methyl groups at the 4 and 5 positions. This configuration is crucial for its interactions with biological targets.
Recent studies have highlighted the role of this compound as an inhibitor of human DNA topoisomerase IIα (topo IIα), an enzyme essential for DNA replication and repair. The inhibition of topo IIα can lead to reduced cell proliferation and induce cell cycle arrest, particularly in cancer cells.
Key Findings:
- Inhibition of DNA Decatenation : The compound has been shown to inhibit DNA decatenation catalyzed by topo IIα in a concentration-dependent manner. For instance, in assays comparing its efficacy to etoposide (a well-known anticancer drug), this compound demonstrated comparable inhibitory effects at similar concentrations .
- Cytotoxicity : In vitro studies using HepG2 and MCF-7 cell lines indicated that this compound exhibits significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values suggest that it may serve as a potent anticancer agent .
Biological Activity Data
The following table summarizes the biological activities associated with this compound:
Study on Substituted Bithiazoles
A comprehensive study evaluated various substituted bithiazoles, including this compound. The research focused on their potential as catalytic inhibitors of human DNA topoisomerases. The results indicated that compounds within this class could effectively inhibit the decatenation activity of topo IIα and exhibit promising cytotoxic profiles against cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications in the bithiazole core significantly influenced the biological activity. For example, different substituents on the thiazole rings were correlated with varying degrees of inhibition against topo IIα. This information is vital for guiding future drug design efforts aimed at enhancing efficacy while minimizing toxicity .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Oxidant | Temp (°C) | Yield (%) | Diastereomer Ratio | Reference |
|---|---|---|---|---|---|
| 2-phenyl-4-methylthiazolone | KMnO₄ | 55–60 | 93 | 87:13 (10a:10a') | |
| 2-ethylthio-4-methylthiazolone | KMnO₄ | 55–60 | 93 | 50:50 (22a:22a') |
Basic: What techniques are used to characterize this compound and its derivatives?
Methodological Answer:
- X-ray Crystallography : Determines absolute configuration and crystal packing. For example, (4R*,4'R*)-2,2'-diethoxy-4,4'-diphenyl-bithiazolone was confirmed via single-crystal analysis .
- NMR Spectroscopy : ¹H and ¹³C NMR distinguish diastereomers (e.g., δ 1.77 ppm for methyl groups in 10a vs. 1.78 ppm in 10a') .
- Mass Spectrometry (EI/CI) : Validates molecular ions (e.g., m/z 352 for 10a) .
- IR Spectroscopy : Confirms carbonyl (1723–1740 cm⁻¹) and C=N (1600 cm⁻¹) stretches .
Advanced: What factors influence the diastereomeric ratio in 4,4'-bithiazolone synthesis?
Methodological Answer:
Diastereomer distribution is governed by:
- Steric Effects : Bulky substituents (e.g., benzyl vs. methyl) favor specific isomers. For example, 2,2'-diphenyl-4,4'-dibenzyl-bithiazolone (10b:10b' = 3:1) due to hindered rotation .
- Reaction Mechanism : Radical intermediates (supported by crossover experiments) lead to statistical isomer ratios. Oxidation of mixed thiazolones (e.g., 6b and 9a) yields cross-coupled products (75%) vs. self-dimers (25%) .
- Solvent Polarity : Polar solvents (acetic acid) stabilize transition states, affecting selectivity .
Advanced: How do steric and electronic effects impact isomer distribution in 4,4'-bithiazolones?
Methodological Answer:
- Steric Dominance : Steric hindrance at the 2- and 4-positions outweighs electronic effects. For example, 2-ethoxy groups in 15a and 15a' result in racemic:meso = 81:19 due to restricted rotation .
- Electronic Modulation : Electron-withdrawing groups (e.g., ethoxy) reduce reactivity toward nucleophiles, as seen in 15b's resistance to amine attack .
- Contradictions : While steric effects dominate, electronic factors influence reaction pathways (e.g., HCl treatment of 15c yields 41 via sulfoxide intermediates) .
Advanced: What is the role of radical mechanisms in thiazolone dehydrodimerization?
Methodological Answer:
- Evidence for Radicals : Crossover experiments with mixed thiazolones (e.g., 6b and 9a) produce statistical cross-coupled products (75%), inconsistent with ionic mechanisms .
- Oxidant Role : KMnO₄ generates thiyl radicals, which combine to form C4–C4' bonds. ESR studies (not explicitly cited) would further confirm radical intermediates.
- Kinetic Control : Short reaction times (20–30 min) prevent over-oxidation, favoring dimerization over side reactions .
Advanced: How can this compound derivatives be integrated into organic electronic devices?
Methodological Answer:
- n-Type Semiconductors : Derivatives like 5,5'-bithiazole with trifluoromethylphenyl groups exhibit electron mobilities up to 1.83 cm²/Vs in organic field-effect transistors (OFETs) due to 2D columnar packing .
- Photovoltaics : Non-fused small-molecule acceptors (e.g., BTz-4F-1) with 4,4'-dimethyl-bithiazole cores achieve power conversion efficiencies (PCE) of 5.72% in organic solar cells (OSCs) .
- Synthetic Tuning : Methylation enhances solubility (e.g., BTz-4F-1 vs. BTz-4F-0) without compromising crystallinity, critical for thin-film morphology .
Advanced: How are bis(N-carboxythioanhydride)s synthesized from 4,4'-bithiazolones, and what are their applications?
Methodological Answer:
- Synthesis : Treating 4,4'-bithiazolones (e.g., 15a) with dry HCl in benzene yields bis(N-carboxythioanhydride)s (e.g., 40d) in >90% yield. Exceptions occur with sterically hindered substrates (e.g., 15c yields 41 via alternative pathways) .
- Applications : These anhydrides serve as precursors to α,α'-dehydrodimeric amino acids. For example, glycine ethyl ester reacts with 40d to form bicyclic compound 42, a model for peptide mimetics .
Advanced: What challenges arise in resolving diastereomers of 4,4'-bithiazolones, and how are they addressed?
Methodological Answer:
- Chromatography Limitations : Similar polarities (e.g., 22a and 22a') complicate silica gel separation. Gradient elution (hexane/EtOAc) improves resolution .
- Crystallization Strategies : Slow evaporation (e.g., ethanol for 15b) isolates racemic isomers, while meso forms remain in solution .
- Spectroscopic Differentiation : ¹³C NMR distinguishes isomers via carbonyl shifts (e.g., 207.1 ppm for 22a vs. 207.4 ppm for 22a') .
Advanced: How does methylation at the 4,4'-positions alter the electronic properties of bithiazoles?
Methodological Answer:
- HOMO/LUMO Modulation : N-methylation lowers LUMO levels by 0.88 V, enhancing electron affinity for n-type conductivity .
- Optical Shifts : Methylated polymers (e.g., MPBT) exhibit red-shifted absorbance (Δλ = 30 nm) due to increased conjugation rigidity .
- Conductivity : Quaternized derivatives show 10⁸-fold conductivity increases, relevant for organic light-emitting diodes (OLEDs) .
Advanced: What structural insights does X-ray crystallography provide for 4,4'-bithiazole metal complexes?
Methodological Answer:
- Coordination Geometry : Hg(II) complexes (e.g., [Hg(DPBTZ)(SCN)₂]) adopt distorted tetrahedral geometries with Hg–N (2.41–2.46 Å) and Hg–S (2.40–2.41 Å) bonds .
- Intermolecular Interactions : Hg···S contacts (3.93–3.96 Å) create pseudo-octahedral environments, influencing solid-state packing .
- Ligand Design : Steric bulk from phenyl groups prevents coordination to larger metals (e.g., Pb(II), Bi(III)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
